Solid-State Polymorphism: Two Crystalline Modifications Characterized by DSC, PXRD, and FTIR
BiPNQ exhibits at least two crystalline modifications with distinct solid-state properties. An anhydrous form (BiPNQ-I) was obtained by crystallization from absolute methanol, while a solvate (BiPNQ-s) was crystallized from 2-propanol-water. The solvate desolvates upon heating to yield the anhydrous modification [1]. The two forms display clearly distinguishable thermal behaviours in Differential Scanning Calorimetry (DSC), different Powder X-Ray Diffraction (PXRD) patterns, and distinct Fourier Transform Infrared (FTIR) spectra [1]. This represents a level of solid-state characterization that is largely absent for most other anti-T. cruzi naphthoquinone derivatives, including the standard drug benznidazole, for which detailed polymorph screening data in the open literature is limited [2].
| Evidence Dimension | Number of characterized crystalline forms with complementary analytical data (DSC, PXRD, FTIR) |
|---|---|
| Target Compound Data | Two forms: anhydrous BiPNQ-I and solvate BiPNQ-s, differentiated by DSC, PXRD, and FTIR [1] |
| Comparator Or Baseline | Benznidazole and other anti-T. cruzi naphthoquinones generally lack published polymorph characterization with multi-technique differential data |
| Quantified Difference | Qualitative: BiPNQ has documented polymorphism with orthogonal analytical differentiation; comparators do not |
| Conditions | Crystallization from absolute methanol (BiPNQ-I) vs. 2-propanol-water (BiPNQ-s); characterization by DSC, TG, FTIR, PXRD, hot-stage microscopy, and confocal microscopy [1] |
Why This Matters
Knowledge of polymorphic forms is critical for batch-to-batch consistency, solubility, and bioavailability; procurement of a compound with well-characterized polymorphism reduces risk in preclinical development relative to uncharacterized comparators.
- [1] Sperandeo NR, Faudone SN. Evidence of Polymorphism on the Antitrypanosomal Naphthoquinone (4E)-2-(1H-Pyrazol-3-ylamino)-4-(1H-pyrazol-3-ylimino)naphthalen-1(4H)-one. Sci Pharm. 2013;81(3):855-864. doi:10.3797/scipharm.1209-10 View Source
- [2] Sperandeo NR, Brun R. Synthesis and biological evaluation of pyrazolylnaphthoquinones as new potential antiprotozoal and cytotoxic agents. ChemBioChem. 2003;4(1):69-72. doi:10.1002/cbic.200390016 View Source
